molecular formula C9H7NOS B3050989 2-Hydroxy-3-(thiophen-2-YL)pyridine CAS No. 30236-48-7

2-Hydroxy-3-(thiophen-2-YL)pyridine

Cat. No.: B3050989
CAS No.: 30236-48-7
M. Wt: 177.22 g/mol
InChI Key: IIAAHZBEMDRXCR-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(thiophen-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a thiophene ring The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology

Mechanism of Action

Target of Action

The primary targets of 2-Hydroxy-3-(thiophen-2-YL)pyridine are various kinases, including FGFR 3, EGFR, JAK, and RON . These kinases play a crucial role in cell signaling and are often implicated in cancer and other diseases.

Mode of Action

This compound interacts with its targets by inhibiting their activity . This inhibition can lead to changes in cell signaling pathways, potentially leading to the death of cancer cells or other therapeutic effects.

Biochemical Pathways

Inhibition of these kinases can disrupt these pathways, leading to cell cycle arrest and potentially cell death .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of kinase activity. This could lead to a disruption in cell signaling pathways, potentially resulting in cell cycle arrest and cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(thiophen-2-yl)pyridine can be achieved through several methods. One common approach involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde under basic conditions. This reaction typically uses a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process .

Another method involves the use of multicomponent reactions, such as the Chichibabin pyridine synthesis, which can be employed to introduce the thiophene ring into the pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(thiophen-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-oxo-3-(thiophen-2-yl)pyridine, while reduction can produce this compound derivatives with altered functional groups.

Scientific Research Applications

2-Hydroxy-3-(thiophen-2-yl)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(thiophen-2-yl)pyridine is unique due to the specific positioning of the hydroxyl group and the thiophene ring, which confer distinct chemical and biological properties. This positioning can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-thiophen-2-yl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-9-7(3-1-5-10-9)8-4-2-6-12-8/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAAHZBEMDRXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473719
Record name 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30236-48-7
Record name 2-HYDROXY-3-(THIOPHEN-2-YL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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